Scopine-2,2-dithienyl glycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Scopine-2,2-dithienyl glycolate (C18H19NO4S2) is a compound belonging to the class of dithienyl glycolates. While its research applications are still being explored, it has been identified as a catalyst in specific chemical reactions [].

Catalyst for Organic Synthesis:

One potential application of Scopine-2,2-dithienyl glycolate lies in its ability to catalyze certain organic reactions. Studies have shown its effectiveness in promoting the demethylation of specific compounds, including dimethylbenzene []. This process involves the removal of a methyl group (CH3) from the molecule.

While Scopine-2,2-dithienyl glycolate exhibits catalytic activity, further research is needed to fully understand its efficiency and selectivity compared to other known catalysts used in similar reactions [].

Scopine-2,2-dithienyl glycolate is an organic compound characterized by its off-white solid form and a melting point of 138-140°C. Its chemical formula is , and it has a molar mass of approximately 377.48 g/mol. The compound belongs to the class of dithienyl glycolates and is known for its applications in pharmaceutical chemistry, particularly as a catalyst in various

Example Reaction Steps:- Initial Mixture: Combine scopine with methyl di(2-thienyl)glycolate in toluene.

- Base Addition: Introduce sodium tert-butoxide to the mixture.

- Heating: Stir the reaction at elevated temperatures (70°C to 90°C) under inert conditions.

- Extraction: After cooling, extract the product using dichloromethane and purify it through various methods including crystallization.

While specific biological activities of scopine-2,2-dithienyl glycolate are not extensively documented, compounds within its class often exhibit significant pharmacological properties. Dithienyl derivatives are frequently studied for their potential in drug development due to their ability to interact with biological targets, potentially influencing pathways related to inflammation and cancer .

The synthesis of scopine-2,2-dithienyl glycolate primarily involves the following methods:

- Condensation Reaction: Combining scopine with methyl di(2-thienyl)glycolate in a suitable solvent.

- Use of Catalysts: Employing bases such as sodium tert-butoxide to facilitate the reaction.

- Purification Steps: Utilizing techniques like extraction with dichloromethane and recrystallization from acetonitrile to isolate the product .

Interaction studies involving scopine-2,2-dithienyl glycolate focus on its reactivity with other compounds and biological systems. These studies help elucidate its potential mechanisms of action and therapeutic applications, although specific data remains limited.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with scopine-2,2-dithienyl glycolate, including:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Scopoline | Similar backbone | Different functional groups affecting activity |

| Methyl di(2-thienyl)glycolate | Identical thienyl groups | Serves as a precursor in synthesis |

| Dithienyl glycine | Dithienyl moiety | Varies in biological activity |

Scopine-2,2-dithienyl glycolate is unique due to its specific combination of functional groups that may enhance its catalytic properties compared to these similar compounds.

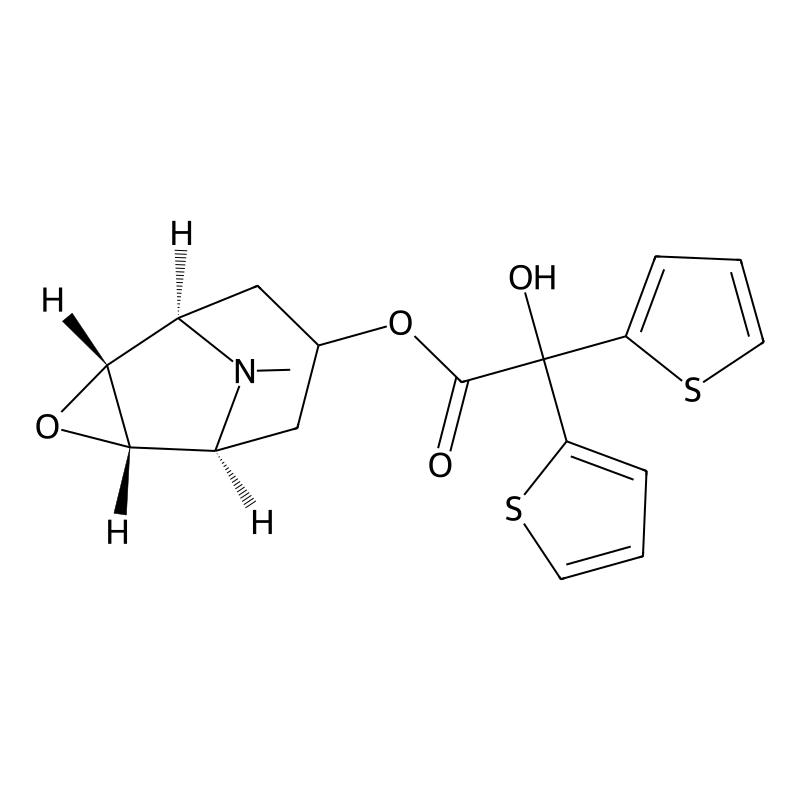

Scopine-2,2-dithienyl glycolate possesses the molecular formula C18H19NO4S2 [1] [2] [3] [4]. The compound exhibits a complex tricyclic structure based on the scopine backbone, which is a 9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl framework [1] [3]. The structural composition encompasses multiple distinct chemical moieties that contribute to its overall molecular architecture.

The core structure consists of a tricyclic scopine moiety containing an oxirane bridge, which provides the rigid bicyclic framework characteristic of tropane-derived alkaloids [1] [3]. Two aromatic thiophene rings are attached to the glycolate carbon, forming the characteristic di(2-thienyl) substituent pattern [2] [4]. The glycolate ester linkage connects the scopine backbone to the α-hydroxy-α,α-di(2-thienyl)acetate portion of the molecule [1] [3].

The structural composition includes several key functional groups: a tertiary amine nitrogen within the tricyclic system bearing a methyl substituent, an ester carbonyl group providing the linkage between scopine and the glycolate moiety, an α-hydroxy group on the glycolate carbon, and two sulfur-containing thiophene rings [1] [2] [3]. The compound contains multiple chiral centers within the scopine backbone, contributing to its stereochemical complexity [3] [5].

Molecular weight (377.48 g/mol) and density parameters

The molecular weight of Scopine-2,2-dithienyl glycolate is consistently reported as 377.48 g/mol across multiple authoritative sources [1] [2] [3] [4] [6]. Some sources report slight variations, such as 377.478 g/mol [2] [7] or 377.49 g/mol [3], which represent differences in rounding precision rather than fundamental discrepancies in the compound's molecular mass.

The density of Scopine-2,2-dithienyl glycolate is predicted to be 1.48±0.1 g/cm³ [2] [6] [8]. This predicted density value indicates a relatively dense organic compound, which is consistent with the presence of sulfur atoms and the compact tricyclic structure. The predicted nature of this density parameter reflects the limited availability of experimentally determined density data for this specialized pharmaceutical intermediate [2] [6].

The compound exhibits an exact mass of 377.075562 Da [2], which provides precise mass spectral identification capabilities. Additional physical parameters include a polar surface area of 118.78 Ų [2] [9], which influences the compound's permeability and solubility characteristics.

Melting point (138-140°C) and boiling point characteristics

Scopine-2,2-dithienyl glycolate exhibits a well-defined melting point range of 138-140°C [2] [10] [6] [8] [11]. This melting point range has been consistently reported across multiple independent sources and represents experimentally determined values rather than computational predictions [2] [10] [6]. The relatively narrow melting point range of 2°C indicates good purity and crystalline uniformity of the compound when properly prepared and stored [10] [6] [8].

The boiling point of Scopine-2,2-dithienyl glycolate is predicted to be 542.3±50.0°C at 760 mmHg [2] [6] [8] [12]. This predicted boiling point represents a computational estimate rather than an experimentally measured value, as evidenced by the substantial uncertainty range of ±50°C [2] [6]. The high predicted boiling point reflects the compound's substantial molecular weight, multiple aromatic rings, and intermolecular hydrogen bonding capabilities [2] [12].

The flash point is predicted to be 281.7±30.1°C [2] [12], indicating that the compound requires significant thermal energy to reach its ignition temperature. This high flash point is consistent with the compound's thermal stability profile and low vapor pressure characteristics [2] [13] [12].

Solubility profile in various solvents

The solubility profile of Scopine-2,2-dithienyl glycolate demonstrates selective solubility in organic solvents with limited aqueous solubility. The compound exhibits slight solubility in chloroform [6] [14], which represents one of the more favorable organic solvents for dissolution. Methanol provides slight solubility when heated [6] [14], indicating that elevated temperatures can enhance the dissolution process in polar protic solvents.

Water solubility data is notably limited in the available literature, suggesting poor aqueous solubility characteristic of compounds with significant lipophilic character [15]. This limited aqueous solubility is consistent with the compound's LogP values ranging from 2.13 to 2.26 [2] [9] and XLogP3-AA value of 2.3 [16] [17], which indicate moderate to high lipophilicity.

The compound's solubility characteristics reflect its structural features, including the hydrophobic thiophene rings and the lipophilic scopine backbone, which favor dissolution in organic solvents over aqueous media [18]. The presence of hydrogen bonding capabilities through the hydroxyl and ester functional groups provides some polar character, but this is insufficient to confer significant water solubility [6] [14].

Acid-base properties and pKa values

The acid-base properties of Scopine-2,2-dithienyl glycolate are characterized by a predicted pKa value of 10.32±0.29 [6] [8] [22]. This relatively high pKa value indicates that the compound behaves as a weak base under physiological and most analytical conditions. The basic character originates primarily from the tertiary amine nitrogen within the scopine tricyclic framework [1] [3].

The pKa value of approximately 10.3 suggests that the compound will exist predominantly in its neutral (free base) form at physiological pH values around 7.4, with only a small fraction present as the protonated cationic species [6] [22]. This acid-base behavior influences the compound's solubility profile, membrane permeability, and interaction with biological systems.

The predicted nature of this pKa value reflects computational estimation methods rather than experimental determination [6] [8] [22]. The uncertainty range of ±0.29 pKa units provides an indication of the computational precision, though experimental validation would be required for definitive acid-base characterization.

Partition coefficients and XLogP3-AA value (2.3)

The lipophilicity of Scopine-2,2-dithienyl glycolate is characterized by multiple partition coefficient measurements and computational predictions. The LogP values reported in the literature range from 2.13 to 2.26 [2] [9], indicating moderate lipophilic character. The XLogP3-AA value is specifically reported as 2.3 [16] [17], which represents a computational prediction using the XLogP3 algorithm with amino acid corrections.

The XLogP3-AA value of 2.3 positions the compound in the moderate lipophilicity range, suggesting favorable characteristics for membrane permeability while maintaining sufficient polarity for pharmaceutical handling [17] [23]. This partition coefficient value indicates that the compound will preferentially partition into organic phases compared to aqueous phases by a factor of approximately 200-fold (10^2.3).

The consistency between different LogP measurement and prediction methods, with values ranging from 2.13 to 2.3, provides confidence in the lipophilicity characterization [2] [9] [17]. These partition coefficient values are influenced by the compound's structural features, including the lipophilic thiophene rings and scopine backbone balanced against the polar ester and hydroxyl functional groups [9] [17].